molecular formula C13H17ClN6O2 B12766555 4-((2-Ethoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride CAS No. 85409-33-2

4-((2-Ethoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride

Cat. No.: B12766555
CAS No.: 85409-33-2
M. Wt: 324.76 g/mol
InChI Key: YIRUQQYTHPABHI-UHFFFAOYSA-N
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Description

4-((2-Ethoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride is an azo-pyrazole derivative characterized by a planar pyrazole ring substituted with a methyl group at position 3 and a 2-ethoxyphenylazo moiety at position 4. The monohydrochloride counterion enhances its solubility in polar solvents, making it suitable for applications requiring aqueous formulation. Its structure has been elucidated using crystallographic tools such as SHELXL for refinement and ORTEP-3 for visualization .

Properties

CAS No.

85409-33-2

Molecular Formula

C13H17ClN6O2

Molecular Weight

324.76 g/mol

IUPAC Name

4-[(2-ethoxyphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazole-1-carboximidamide;hydrochloride

InChI

InChI=1S/C13H16N6O2.ClH/c1-3-21-10-7-5-4-6-9(10)16-17-11-8(2)18-19(12(11)20)13(14)15;/h4-7,11H,3H2,1-2H3,(H3,14,15);1H

InChI Key

YIRUQQYTHPABHI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N=NC2C(=NN(C2=O)C(=N)N)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Ethoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride typically involves the azo coupling reaction of diazonium salts with active methylene compounds. The reaction conditions often include the use of acidic or basic catalysts to facilitate the coupling process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 4-((2-Ethoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride exhibit significant anticancer properties. Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, suggesting potential applications in cancer therapy. For instance, a study demonstrated that certain pyrazole derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Thrombopoietin Agonists
This compound has been investigated for its role as an agonist of the thrombopoietin receptor, which is crucial for platelet production. Enhancing platelet production is vital in treating thrombocytopenia, a condition characterized by low platelet counts. The bis-(monoethanolamine) salt form of related compounds has shown improved solubility and bioavailability, making them suitable candidates for pharmaceutical formulations aimed at increasing platelet levels in patients .

Dye Synthesis

Azo Dyes
The compound is classified as an azo dye due to the presence of the azo group (-N=N-). Azo dyes are widely used in textile and food industries for their vibrant colors and stability. The synthesis of azo dyes involves coupling diazonium salts with phenolic compounds, which can be achieved using 4-((2-Ethoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride as a precursor. The resulting dyes can be characterized by their UV-visible absorption spectra, which are essential for quality control in industrial applications .

Therapeutic Potential

Inflammatory Diseases
Recent studies have suggested that pyrazole derivatives may possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase. This makes compounds like 4-((2-Ethoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride potential candidates for developing treatments for inflammatory diseases such as arthritis .

Antimicrobial Activity
Research indicates that certain pyrazole derivatives exhibit antimicrobial activity against a range of pathogens. This property can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells. The exploration of this compound in antimicrobial applications could lead to new treatments for infections resistant to conventional antibiotics .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAnticancer activity; thrombopoietin receptor agonist for treating thrombocytopenia
Dye SynthesisPrecursor for azo dye synthesis used in textiles and food industries
Therapeutic PotentialAnti-inflammatory properties; potential antimicrobial activity

Mechanism of Action

The mechanism of action of 4-((2-Ethoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The pyrazole ring and carboxamidine group may also contribute to the compound’s biological activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include 4-((2-methoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate (CAS 94109-04-3) and triazolinone-based herbicides like carfentrazone-ethyl . These compounds share azo and heterocyclic motifs but differ in substituents and counterions, leading to distinct physicochemical and functional properties.

Comparative Data Table

Property Target Compound (Monohydrochloride) Analog (Monoacetate)
Substituent (R-group) Ethoxy (-OCH2CH3) Methoxy (-OCH3)
Counterion HCl Acetate (CH3COO<sup>–</sup>)
Molecular Formula C14H18N6O2·HCl C13H16N6O2·C2H4O2
CAS Number Not provided 94109-04-3
Water Solubility High (ionic counterion) Moderate (organic counterion)
Lipophilicity (Log P) <sup>*</sup> ~2.1 (estimated) ~1.8 (estimated)
Stability Stable under acidic conditions Stable in neutral pH
Crystallographic Analysis SHELXL refinement , ORTEP-3 visualization Not reported

Key Differences and Implications

Methoxy analogs may exhibit faster metabolic degradation due to reduced steric hindrance .

Counterion Impact: The hydrochloride salt improves aqueous solubility, favoring formulations for herbicides or pharmaceuticals requiring systemic distribution . The acetate counterion offers moderate solubility in organic solvents, useful in non-polar industrial applications.

Hydrogen Bonding and Crystal Packing :

  • The hydrochloride forms stronger ionic interactions and hydrogen bonds (N–H···Cl<sup>–</sup>), leading to dense crystal packing and higher melting points .
  • Acetate analogs exhibit weaker C=O···H–N hydrogen bonds, resulting in less rigid structures .

Potential Applications: The target compound’s solubility profile suggests utility in pre-emergent herbicides, akin to triazolinones like carfentrazone-ethyl . The monoacetate analog may serve as a synthetic intermediate or specialty chemical in agrochemical research .

Biological Activity

4-((2-Ethoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride (CAS Number: 85409-33-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, enzyme inhibition, and structure-activity relationships.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₃H₁₇ClN₆O₂
Molecular Weight324.766 g/mol
Boiling Point441.1 °C
Flash Point220.6 °C
LogP2.6247

Antiproliferative Activity

Research has indicated that pyrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. In a study assessing the biological evaluation of pyrazole derivatives, it was found that certain compounds showed high antiproliferative activity against MCF-7 breast cancer cells. For instance, a related compound demonstrated an IC₅₀ value of 0.08 μM, suggesting potent anticancer properties . While specific data on 4-((2-Ethoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride is limited, its structural similarities to other active pyrazole derivatives suggest potential efficacy in cancer treatment.

Enzyme Inhibition

The compound's structural features may also confer inhibitory effects on key enzymes involved in metabolic processes. A notable area of interest is its potential as an acetylcholinesterase (AChE) inhibitor. Compounds with similar pyrazole frameworks have been shown to possess AChE inhibitory properties, which are valuable in treating neurodegenerative diseases such as Alzheimer's . The specific IC₅₀ values for related compounds suggest that further studies on this compound could elucidate its efficacy as an enzyme inhibitor.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrazole derivatives is crucial for optimizing their biological activities. The presence of the azo group and the carboxamidine moiety in this compound may enhance its interaction with biological targets. Research has indicated that modifications in the phenyl ring can significantly affect antiproliferative activity, suggesting that further structural modifications could lead to improved efficacy .

Case Studies and Research Findings

  • Anticancer Potential : A study on various pyrazole derivatives highlighted the importance of substituents on the phenyl ring for enhancing anticancer activity. The findings suggest that compounds with electron-donating groups exhibit better activity against cancer cell lines .
  • Enzyme Inhibition Studies : Various studies have reported on the enzyme inhibitory activities of related compounds, emphasizing their potential therapeutic applications in neurodegenerative diseases. For example, certain pyrazole derivatives were found to inhibit AChE with varying degrees of potency, indicating a promising avenue for further exploration .
  • Toxicological Assessments : While exploring the biological activity, it is essential to consider the safety profile of such compounds. Some azo dyes have been associated with carcinogenic risks due to their ability to release harmful amines upon metabolism . Therefore, thorough toxicological evaluations are necessary.

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